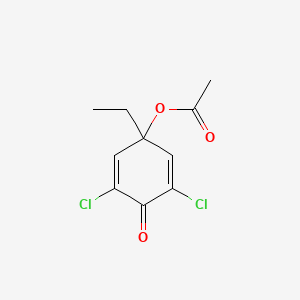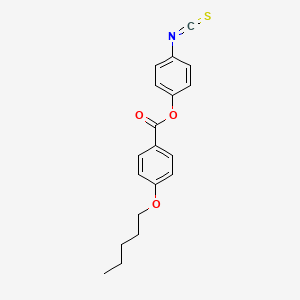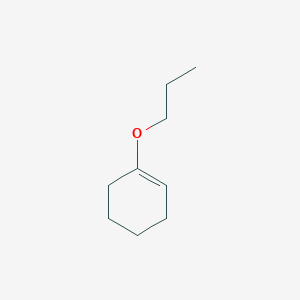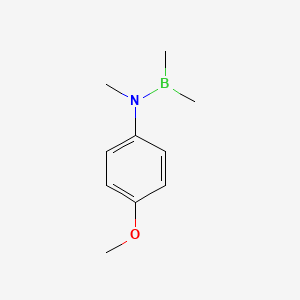
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a boron atom bonded to a nitrogen atom, which is further connected to a 4-methoxyphenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-methoxyaniline with trimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of the Intermediate: 4-Methoxyaniline is reacted with trimethylborane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and distillation, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of boron-based drugs for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A compound with a similar 4-methoxyphenyl group but different core structure.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a 4-methoxyphenyl group, used in cancer research.
Uniqueness
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it can participate in boron-specific reactions, making it valuable in fields like organic synthesis and materials science.
特性
CAS番号 |
61373-32-8 |
|---|---|
分子式 |
C10H16BNO |
分子量 |
177.05 g/mol |
IUPAC名 |
N-dimethylboranyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H16BNO/c1-11(2)12(3)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3 |
InChIキー |
SXNJXLWZFJQZIT-UHFFFAOYSA-N |
正規SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


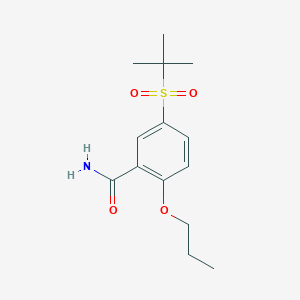
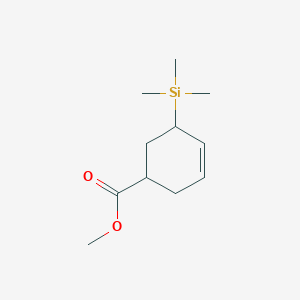

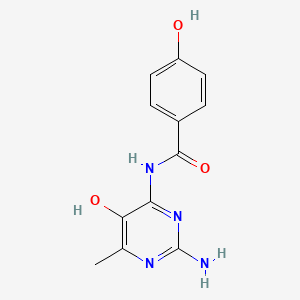
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

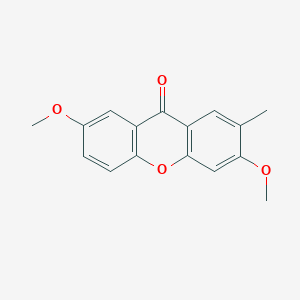


![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
